2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide synthesis protocol
2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide synthesis protocol
An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide
Abstract
This guide provides a comprehensive and technically detailed protocol for the synthesis of 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide, also known as N,N'-Bis(trifluoroacetyl)hydrazine. This fluorinated hydrazide derivative is a critical building block in modern organic and medicinal chemistry.[1] Its high fluorine content imparts unique properties, such as enhanced thermal stability and significant electron-withdrawing effects, making it a valuable intermediate for the synthesis of complex heterocyclic compounds and fluorinated drug analogues.[1][2] The incorporation of trifluoromethyl groups is a well-established strategy in drug design to improve metabolic stability, lipophilicity, and target binding affinity.[2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale, critical safety considerations, and robust analytical validation required for the successful and safe execution of this synthesis.
Compound Profile and Physicochemical Properties
A thorough understanding of the target compound's properties is fundamental to its synthesis and handling.
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IUPAC Name: 2,2,2-trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide[3][4]
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Common Synonyms: N,N'-Bis(trifluoroacetyl)hydrazine, 1,2-bis(trifluoroacetyl)hydrazine[1][3]
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₂F₆N₂O₂ | [3][6][7] |
| Molecular Weight | 224.06 g/mol | [3][4][6] |
| Monoisotopic Mass | 224.00204628 Da | [3][7] |
| Appearance | White crystalline solid | [8] |
| pKa (Predicted) | 6.11 ± 0.43 | [7] |
| InChIKey | UNVFMKVRYRCPIS-UHFFFAOYSA-N |[3] |
Synthesis Strategy: Mechanistic Rationale
The synthesis of 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide is most efficiently achieved via the double N-acylation of a hydrazine source with a highly reactive trifluoroacetylating agent. The preferred reagent for this transformation is Trifluoroacetic Anhydride (TFAA).[1][9][10]
Core Reaction: Hydrazine Derivative + 2 eq. Trifluoroacetic Anhydride → 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide
The mechanism proceeds through a nucleophilic acyl substitution. The lone pair of electrons on a hydrazine nitrogen atom acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of TFAA. This forms a tetrahedral intermediate which subsequently collapses, expelling a trifluoroacetate anion as the leaving group and forming the N-acyl bond. The process is repeated on the second nitrogen atom to yield the final di-acylated product.
The use of a non-nucleophilic organic base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), is crucial.[9][10][11] Its primary role is to act as an acid scavenger, neutralizing the trifluoroacetic acid byproduct generated during the reaction. This prevents the protonation of the starting hydrazine, which would render it non-nucleophilic and halt the reaction.
Caption: Reaction mechanism for the synthesis of the target compound.
Laboratory Synthesis Protocol
This protocol is designed for bench-scale synthesis and prioritizes safety, efficiency, and product purity.
Essential Reagents and Equipment
Table 2: Reagents and Materials
| Reagent/Material | Grade | Supplier Suggestion |
|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich, Synquest Labs |
| Trifluoroacetohydrazide | ≥98% | Santa Cruz Biotechnology, BenchChem |
| Diisopropylethylamine (DIEA) | ≥99.5% (Anhydrous) | Major chemical suppliers |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major chemical suppliers |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Standard laboratory grade |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard laboratory grade |
Equipment:
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Three-neck round-bottom flask with magnetic stir bar
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Pressure-equalizing dropping funnel
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Inert gas (Nitrogen or Argon) inlet and bubbler
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Ice/water bath
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Rotary evaporator
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Standard glassware for work-up (separatory funnel, flasks, etc.)
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Column chromatography setup (if required for purification)
Mandatory Safety Protocols
WARNING: This procedure involves highly hazardous materials. A thorough risk assessment must be conducted prior to commencing any work.
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Trifluoroacetic Anhydride (TFAA): TFAA is extremely corrosive, causes severe skin and eye burns, and is harmful if inhaled.[12] It reacts violently with water and moisture.[13][14] All manipulations must be performed in a certified chemical fume hood.
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Personal Protective Equipment (PPE): At a minimum, this includes:
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Handling Conditions: TFAA is moisture-sensitive and hygroscopic.[13] Use dry glassware and handle under an inert atmosphere.[14] Ensure an emergency eyewash station and safety shower are immediately accessible.[13]
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Emergency Response:
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Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][15]
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Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[14][15]
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
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Step-by-Step Synthesis Procedure
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Reaction Setup: Assemble a dry three-neck flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.
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Reagent Charging: To the flask, add Trifluoroacetohydrazide (1.0 eq) and dissolve it in anhydrous Dichloromethane (DCM).
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Base Addition: Add Diisopropylethylamine (DIEA) (1.2 eq) to the solution.[9]
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Cooling: Cool the stirred reaction mixture to 0-5 °C using an ice bath.[1] This is critical to control the exothermic nature of the acylation.
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TFAA Addition: Charge the dropping funnel with Trifluoroacetic Anhydride (1.1 eq). Add the TFAA dropwise to the cold, stirred reaction mixture over 30 minutes. A slow addition rate is essential to prevent a dangerous temperature spike.
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Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.[9]
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Monitoring: Monitor the reaction's progress by TLC (e.g., using a 50% Ethyl Acetate in Hexane mobile phase), observing the consumption of the starting material.[9]
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Work-up:
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Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water to wash.
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Extract the aqueous layer twice with DCM.[9]
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Combine the organic layers and wash with brine.
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Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
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Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel to yield the final product as a white solid.[9]
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- 1. benchchem.com [benchchem.com]
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- 4. Buy Online CAS Number 667-35-6 - TRC - 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | LGC Standards [lgcstandards.com]
- 5. 667-35-6 Cas No. | N,N'-Bis(trifluoroacetyl)hydrazine | Apollo [store.apolloscientific.co.uk]
- 6. 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide - Amerigo Scientific [amerigoscientific.com]
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